molecular formula C6H11BrZn B1587865 Cyclohexylzinc bromide CAS No. 7565-57-3

Cyclohexylzinc bromide

Cat. No.: B1587865
CAS No.: 7565-57-3
M. Wt: 228.4 g/mol
InChI Key: PVURAUIMVICLOH-UHFFFAOYSA-M
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Description

Cyclohexylzinc bromide is an organozinc reagent, widely recognized for its utility in organic synthesis. It is a colorless to yellowish liquid that is soluble in organic solvents. This compound is primarily used in cross-coupling reactions, such as the Negishi coupling, which involves the formation of carbon-carbon bonds between organic halides and organozinc compounds .

Mechanism of Action

Target of Action

Cyclohexylzinc bromide is an organozinc reagent . It is generally used in Negishi coupling , a powerful method for forming carbon-carbon bonds. The primary targets of this compound are alkylzinc halides and aryl/heteroaryl halides .

Mode of Action

This compound interacts with its targets, alkylzinc halides and aryl/heteroaryl halides, in a process known as Negishi coupling . This reaction is facilitated by catalysts such as Pd-PEPPSI-IPent . The result is the formation of carbon-carbon bonds, which are crucial in organic synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Negishi coupling pathway . This pathway involves the cross-coupling of alkylzinc halides with aryl/heteroaryl halides . The downstream effects include the synthesis of various organic compounds through the formation of carbon-carbon bonds .

Result of Action

The molecular effect of this compound’s action is the formation of carbon-carbon bonds . This is a crucial process in organic synthesis, enabling the creation of complex organic compounds from simpler precursors . On a cellular level, the effects of this compound would largely depend on the specific context of its use, particularly the other compounds present in the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance its reactivity . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy and stability of this compound . It is typically stored at temperatures between 2-8°C .

Preparation Methods

Cyclohexylzinc bromide can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .

Reaction Conditions:

    Reagents: Cyclohexyl bromide, zinc

    Solvent: Tetrahydrofuran

    Atmosphere: Inert (e.g., argon or nitrogen)

    Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure consistency and quality of the product .

Chemical Reactions Analysis

Cyclohexylzinc bromide participates in various types of chemical reactions, including:

Common Reagents and Conditions:

    Catalysts: Palladium-based catalysts (e.g., Pd-PEPPSI-IPent)

    Solvents: Tetrahydrofuran, diethyl ether

    Temperature: Room temperature to reflux conditions

Scientific Research Applications

Cyclohexylzinc bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Cyclohexylzinc bromide can be compared with other organozinc reagents such as:

  • Phenylzinc bromide
  • Benzylzinc bromide
  • Cyclopropylzinc bromide
  • Cyclobutylzinc bromide

Uniqueness: this compound is unique due to its specific reactivity profile and the stability of the cyclohexyl group. This makes it particularly useful in the synthesis of cyclic compounds and in reactions where steric hindrance plays a significant role .

Properties

IUPAC Name

bromozinc(1+);cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11.BrH.Zn/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVURAUIMVICLOH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[CH-]CC1.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7565-57-3
Record name Cyclohexylzinc bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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